2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride
Description
Properties
IUPAC Name |
2-piperidin-2-ylethyl 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-9(2)11(13)14-8-6-10-5-3-4-7-12-10;/h9-10,12H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHVWRFQUUNYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Methylpropanoic Acid Derivatives
Several patented processes describe the preparation of 2-methylpropanoic acid derivatives which serve as the acid component in the esterification step:
Selective Bromination and Esterification : 2-methyl-2-phenylpropanoic acid can be selectively brominated in aqueous media using bromine and controlled pH conditions (pH ~7 maintained by sodium carbonate). The brominated acid is then extracted and purified. Subsequent esterification with methanol and sulfuric acid yields methyl esters with high purity (up to 99.2%) and good yield (~79%).
Hydrolysis and Halogenation : Hydrolysis of ester intermediates in the presence of bases such as sodium hydroxide or potassium hydroxide, followed by halogenation (iodination or bromination), is used to prepare functionalized 2-methylpropanoic acid derivatives. These reactions are typically carried out in solvents like methanol or aqueous mixtures under reflux conditions, with reaction progress monitored by HPLC.
Formation of Hydrochloride Salt
The final step converts the free base ester into its hydrochloride salt for improved stability and solubility:
- Treatment with Hydrogen Chloride : The free base ester is dissolved in an appropriate solvent (e.g., ethanol, ethyl acetate), and dry HCl gas or an HCl solution is bubbled or added.
- Precipitation and Isolation : The hydrochloride salt precipitates out and is isolated by filtration, washed, and dried.
This salt formation is a common pharmaceutical practice to improve the compound’s physicochemical properties.
- The processes for preparing 2-methylpropanoic acid derivatives are optimized for industrial scale, offering high yields and purity with environmentally considerate aqueous media and mild conditions.
- Bromination and halogenation steps are carefully controlled to achieve regioselectivity and minimize by-products, essential for pharmaceutical intermediates.
- Hydrolysis and esterification steps employ common organic bases and solvents, with reaction monitoring by HPLC and GC ensuring quality control.
- The hydrochloride salt form enhances compound stability, a critical factor for pharmaceutical formulation and storage.
The preparation of 2-(2-piperidinyl)ethyl 2-methylpropanoate hydrochloride involves a multi-step synthetic route starting from 2-methylpropanoic acid derivatives, proceeding through selective halogenation, esterification with 2-(2-piperidinyl)ethanol, and concluding with salt formation. The methods described in recent patents provide robust, scalable, and high-purity processes suitable for pharmaceutical applications. These processes emphasize controlled reaction conditions, efficient purification, and comprehensive analytical monitoring to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Piperidinyl)ethyl 2-methylpropanoic acid.
Reduction: Formation of 2-(2-Piperidinyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethylphenidate Hydrochloride
Structural Features: Ethylphenidate hydrochloride (C14H19NO2·HCl) shares a piperidine ring and ester group with the target compound. However, its ester is linked to a phenylacetate group instead of 2-methylpropanoate. Key Differences:
Ethyl 2-Methylpropanoate
Structural Features: This simple ester (C6H12O2) lacks the piperidine ring and hydrochloride salt but shares the 2-methylpropanoate group. Key Similarities:
- Chromatographic Behavior : Both compounds exhibit similar retention times in gas chromatography due to the ester moiety, but migration times differ due to the piperidine group’s polarity in the target compound .
- Reactivity : The ester group in both compounds can undergo hydrolysis under acidic or alkaline conditions, though the piperidine ring in the target compound may stabilize the molecule against degradation .
Methyl 2-Methylpropanoate Hydrochloride (Bilastine Impurity 08)
Structural Features: This pharmaceutical impurity (C29H39N3O3·HCl) includes a benzimidazole-piperidine complex linked to a 2-methylpropanoate ester. Key Differences:
- Analytical Challenges : Detection in HPLC requires specialized conditions (e.g., SMD-TFA05), whereas the target compound’s simpler structure may allow standard analytical protocols .
Physicochemical Properties and Pharmacokinetics
*Estimated based on piperidine (logP ≈ 0.8) and isobutyrate (logP ≈ 1.0) contributions.
Key Observations :
- The hydrochloride salt of the target compound significantly improves aqueous solubility compared to neutral analogs like ethyl 2-methylpropanoate.
- Lipophilicity (logP) increases with aromatic substituents (e.g., ethylphenidate, Bilastine Impurity 08), which may enhance tissue penetration but reduce renal clearance.
Stability Considerations
- The ester group in all compounds is susceptible to hydrolysis, but the piperidine ring in the target compound may act as a base, stabilizing the molecule under acidic conditions .
- Hydrochloride salts generally exhibit higher thermal stability compared to free bases, a critical factor in pharmaceutical storage .
Biological Activity
2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is a compound that has attracted significant attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is synthesized through the esterification of 2-(2-Piperidinyl)ethanol with 2-methylpropanoic acid, followed by the formation of the hydrochloride salt. The synthesis typically involves strong acid catalysts and reflux conditions to ensure complete reaction. Its molecular structure includes a piperidine ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The compound modulates the activity of various molecular targets, leading to diverse physiological effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound. Below are key findings summarized in a table format:
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various piperidine derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.
- CNS Activity : In a behavioral study involving mice, the administration of this compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. This suggests that it may act as a central nervous system depressant or anxiolytic.
- Anti-inflammatory Response : Research conducted on macrophage cell lines indicated that treatment with this compound led to a decrease in TNF-alpha production, highlighting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride?
- Methodology :
- Route 1 : React 2-methylpropanoic acid with 2-(2-piperidinyl)ethanol using an acid catalyst (e.g., HCl) under reflux conditions. Purify via crystallization.
- Route 2 : Employ coupling agents (e.g., DCC/DMAP) for esterification, followed by hydrochloride salt formation.
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps risk side reactions |
| Solvent | Dichloromethane or THF | Polarity affects reaction kinetics |
| Catalyst | 1–2 mol% HCl | Excess acid degrades piperidine ring |
- Validation : Monitor reaction progress via TLC or HPLC.
Q. Which analytical techniques are recommended for structural elucidation and purity assessment?
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR to confirm piperidine ring protons (δ 1.4–2.8 ppm) and ester carbonyl (δ 170–175 ppm) .
- X-ray Crystallography : Resolves stereochemistry and salt formation .
- Purity Assessment :
- HPLC : Use C18 column with UV detection (λ = 210–254 nm); ≥95% purity required for pharmacological studies .
- Elemental Analysis : Validate chloride content (±0.3% theoretical) .
Q. What safety protocols are essential when handling this compound?
- Toxicity Mitigation :
- Use fume hoods for synthesis due to volatile intermediates .
- PPE: Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Exposure Limits :
- Monitor airborne concentrations (recommended TWA: <1 mg/m³) .
- Emergency Measures :
- Immediate eye wash/shower for contamination .
Advanced Research Questions
Q. How can computational modeling guide reaction optimization and mechanistic studies?
- Tools :
- DFT Calculations : Predict transition states for esterification and salt formation .
- Reaction Pathway Simulations : Use software like Gaussian or ORCA to optimize solvent/catalyst combinations .
- Case Study : Quantum mechanical modeling identified THF as optimal for stabilizing intermediates in piperidine derivatives .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR peak splitting anomalies)?
- Stepwise Approach :
Repeat Experiments : Confirm reproducibility under identical conditions .
Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering in piperidine) .
2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., ethyl vs. piperidine protons) .
Q. How does the bioactivity of this compound compare to structural analogs (e.g., piperidine derivatives with varying substituents)?
- Comparative Analysis :
Q. What strategies validate the compound’s stability under varying storage and experimental conditions?
- Stability Studies :
| Condition | Protocol | Outcome |
|---|---|---|
| pH 7.4 (37°C) | Incubate in PBS; analyze via HPLC | Degradation <5% over 24h |
| Light Exposure | UV-vis monitoring (300–400 nm) | Photo-degradation observed; store in amber vials |
- Accelerated Aging : Use Arrhenius model to predict shelf life .
Q. How can yield inconsistencies in scaled-up synthesis be addressed?
- Root Cause Analysis :
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize reactor geometry .
- Heat Transfer : Implement jacketed reactors with precise temperature control (±2°C) .
- Process Validation :
- Pilot batches (10–100 g) to identify critical quality attributes (CQAs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
